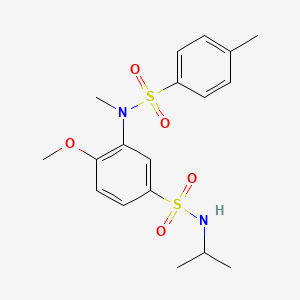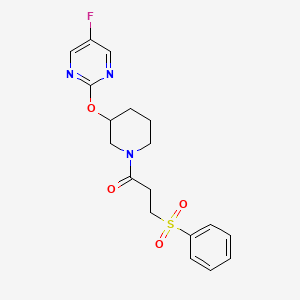![molecular formula C19H19NO2S B2881145 8-{[1,1'-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705498-28-7](/img/structure/B2881145.png)
8-{[1,1'-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of a biphenyl sulfonyl group
Mécanisme D'action
Target of Action
The compound, also known as (1R,5S)-8-([1,1’-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, is primarily used as a monoamine neurotransmitter re-uptake inhibitor . This suggests that its primary targets are the monoamine transporters , which are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron.
Mode of Action
As a re-uptake inhibitor, this compound binds to the monoamine transporters and blocks their function . This prevents the reabsorption of neurotransmitters, thereby increasing their concentration in the synaptic cleft and prolonging their effects on the postsynaptic neuron.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic core structure, followed by the introduction of the biphenyl sulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: This compound shares a similar bicyclic structure but differs in its functional groups and overall reactivity.
2-Aminoethyl methacrylate hydrochloride: While structurally different, this compound also finds applications in materials science and biomedical research.
Uniqueness
8-{[1,1’-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of a biphenyl sulfonyl group with a bicyclic core, providing a distinct set of chemical and physical properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
8-(3-phenylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-23(22,20-17-9-5-10-18(20)13-12-17)19-11-4-8-16(14-19)15-6-2-1-3-7-15/h1-9,11,14,17-18H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVPNKYERWIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2881064.png)
![N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide](/img/structure/B2881066.png)

![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2881068.png)



![2-({1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2881072.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)
![1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2881077.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2881082.png)

